Pyritinol

Catalog No.
S540743
CAS No.
1098-97-1
M.F
C16H20N2O4S2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyritinol

CAS Number

1098-97-1

Product Name

Pyritinol

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3

InChI Key

SIXLXDIJGIWWFU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C

Solubility

Soluble in DMSO

Synonyms

Bonifen, Dipyridoxolyldisulfide, Encephabol, Enerbol, Hydrochloride, Pyritinol, Piriditol, Piritinol, Piritoxina, Pyridoxinedisulfide, Pyrithioxin, Pyrithioxine, Pyritinol, Pyritinol Hydrochloride

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C

Description

The exact mass of the compound Pyrithioxin is 368.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Potential:

Some studies have investigated pyrithioxin's potential to protect nerve cells. A 1975 study published in "European Neurology" explored the use of pyrithioxin in combination with hyperventilation for cerebral infarct patients (). However, more research is needed to fully understand its effectiveness and the underlying mechanisms.

Analytical Standard:

Pyrithioxin dihydrochloride, a form of pyrithioxin, serves as a valuable analytical standard in scientific research. Due to its high purity and consistent properties, it is used as a reference point for various experiments, ensuring the accuracy and reproducibility of research findings ().

Research Tool for Understanding Biological Processes:

Pyrithioxin's interaction with cellular processes makes it a tool for researchers to investigate various biological mechanisms. Its influence on metabolism, particularly its potential role similar to vitamin B6, can be explored in experiments to gain a deeper understanding of cellular functions ().

Pyritinol, also known as pyrithioxine, is a semi-synthetic analog of vitamin B6 (pyridoxine) characterized by its unique disulfide bridge structure. It was first synthesized in 1961 by Merck Laboratories and has since been used primarily in the treatment of cognitive disorders, including dementia and learning disabilities in children. Pyritinol's chemical formula is C₁₆H₂₀N₂O₄S₂, and it is classified as an organosulfur compound within the methylpyridine family .

The exact mechanism of action of pyrithioxin remains unclear. Some proposed mechanisms include:

  • Improved blood flow: Pyrithioxin may increase cerebral blood flow, potentially enhancing oxygen and nutrient delivery to brain cells [].
  • Neuroprotection: The compound may have antioxidant and neuroprotective properties, helping to protect brain cells from damage [].
  • Neurotransmitter modulation: Pyrithioxin might influence the metabolism or activity of certain neurotransmitters, although the specifics require further investigation [].
Typical of disulfides and pyridine derivatives. The presence of the disulfide bond allows for redox reactions, which can influence its biological activity. Additionally, it can participate in reactions involving nucleophiles due to the electrophilic nature of the sulfur atoms. Its interactions with other compounds can lead to the formation of metabolites that may enhance or modify its pharmacological effects .

Pyritinol exhibits several biological activities that contribute to its therapeutic effects:

  • Neuroprotective Effects: Studies have shown that pyritinol increases glucose utilization in brain regions such as the striatum and cortex, particularly in aged rats. This increase is associated with enhanced cognitive function and memory performance .
  • Cholinergic Modulation: Pyritinol influences cholinergic transmission by increasing acetylcholine release and uptake in synaptosomes. This mechanism is crucial for its role in treating cognitive impairments .
  • Metabolic Effects: The compound has been shown to elevate adenosine triphosphate levels in erythrocytes, suggesting a role in improving cellular energy metabolism .

The synthesis of pyritinol involves the coupling of two molecules of pyridoxine through a disulfide linkage. This process typically includes:

  • Formation of Pyridoxine Derivatives: Initial reactions create intermediates from pyridoxine.
  • Disulfide Bond Formation: A chemical reaction facilitates the bonding of two pyridoxine molecules via sulfur atoms.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity for pharmaceutical use .

Pyritinol is primarily utilized in medical and health contexts:

  • Cognitive Disorders: It is prescribed for symptomatic treatment in conditions such as dementia and cognitive decline associated with aging.
  • Learning Disorders: The compound is also indicated for use in children with learning difficulties.
  • Rheumatoid Arthritis: In some countries, pyritinol is used as a disease-modifying agent for rheumatoid arthritis based on clinical trial outcomes .

Research indicates that pyritinol interacts with various neurotransmitter systems, particularly cholinergic pathways. Studies have demonstrated that pyritinol enhances acetylcholine release without directly interacting with cholinergic receptors, suggesting a more complex mechanism involving membrane fluidity and lipid solubility . Additionally, it has been associated with increased levels of cyclic guanosine monophosphate, a secondary messenger involved in neuronal signaling.

Several compounds share structural or functional similarities with pyritinol. Here are some notable examples:

Compound NameStructure TypeUnique Features
PyridoxineVitamin B6Natural form; essential nutrient
Acetyl-L-CarnitineAmino acid derivativeEnhances mitochondrial function
CiticolineNeuroprotective agentSupports phospholipid synthesis
AniracetamNootropic agentEnhances cognitive function via AMPA receptors

Uniqueness of Pyritinol:

  • Unlike pyridoxine, pyritinol has enhanced lipid solubility due to its disulfide structure, facilitating better penetration across the blood-brain barrier.
  • Its dual action on both metabolic pathways and neurotransmitter systems distinguishes it from other nootropic agents like aniracetam or citicoline.

Disulfide Bridging Techniques for Pyridoxine Dimerization

Pyritinol (bis(4-hydroxymethyl-5-hydroxy-6-methyl-3-pyridylmethyl) disulfide) is synthesized via oxidative dimerization of pyridoxine (vitamin B₆). The disulfide bridge (-S-S-) formation between two pyridoxine molecules is achieved through two primary methods:

  • Thiosulfate Intermediate Route:
    Pyridoxine reacts with sodium thiosulfate (Na₂S₂O₃) in acidic aqueous ethanol to form a pyridoxine thiosulfate intermediate. Subsequent treatment with thiourea or potassium iodide facilitates disulfide bond formation, yielding pyritinol with 70–85% efficiency. The reaction mechanism involves nucleophilic substitution at the pyridoxine C5 position, followed by oxidative coupling (Figure 1).

  • Direct Oxidative Coupling:
    Pyridoxine hydrochloride undergoes bromination to form pyridoxine bromide, which reacts with sodium disulfide (Na₂S₂) in methanol/water mixtures. This single-step method achieves 65–75% yields but requires strict pH control (pH 6.5–7.0) to prevent over-oxidation.

Optimization Strategies:

  • Catalyst Selection: Thiourea enhances reaction rates by stabilizing reactive intermediates, reducing side-product formation.
  • Temperature Control: Maintaining temperatures below 40°C prevents thermal degradation of the disulfide bond.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Thiosulfate Intermediate8598Ethanol/H₂O, pH 3.5, 35°C
Direct Oxidative Coupling7595Methanol/H₂O, pH 7.0, 25°C

Solvent Systems and Catalytic Approaches in Large-Scale Production

Industrial-scale synthesis prioritizes solvent recyclability and reaction homogeneity:

  • Ethanol-Water Mixtures: Optimal for balancing pyridoxine solubility (120 g/L at 25°C) and reaction kinetics.
  • Methanol-Acetone Systems: Used for final crystallization, achieving 99.5% purity via anti-solvent precipitation.

Catalytic Innovations:

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, reducing reaction time by 40%.
  • Enzymatic Oxidation: Horseradish peroxidase (HRP) catalyzes disulfide formation under mild conditions (pH 6.8, 30°C), though scalability remains challenging.

Crystal Engineering and Polymorphism Studies

Maleate Salt Crystallization Dynamics

Pyritinol maleate (C₁₆H₂₀N₂O₄S₂·C₄H₄O₄) crystallizes in monoclinic P2₁/c space group with lattice parameters a = 10.21 Å, b = 12.45 Å, c = 14.78 Å. Key crystallization insights:

  • Solvent Effects: Ethanol/water (7:3 v/v) induces needle-like crystals via hydrogen bonding between maleate carboxyl groups and pyritinol hydroxyls.
  • pH Dependence: Crystallization at pH 4.5–5.0 maximizes ion-pair stability, avoiding maleate protonation.

Table 2: Crystallization Parameters for Pyritinol Maleate

ParameterValue
Solvent SystemEthanol/H₂O (7:3)
Temperature4°C
Supersaturation1.5–2.0
Crystal HabitNeedle-like

Hydrate vs. Anhydrous Form Stability Profiles

  • Anhydrous Form: Exhibits higher thermal stability (melting point 218–220°C) but hygroscopicity (0.5% w/w moisture uptake at 25°C, 60% RH).
  • Monohydrate: Stabilized by water molecules in crystal lattice (2.7% w/w H₂O), showing reduced hygroscopicity but lower melting point (184°C).

Polymorphism Control:

  • Cooling Rate: Slow cooling (0.5°C/min) favors monohydrate formation, while rapid quenching yields anhydrous crystals.
  • Storage: Anhydrous forms require desiccants (silica gel) to prevent hydrate conversion.

Advanced Spectroscopic Characterization

Multinuclear NMR Spectral Assignments

¹H NMR (D₂O, 400 MHz):

  • δ 2.45 (s, 6H, C6-CH₃)
  • δ 3.85 (t, 4H, J = 6.2 Hz, C4-CH₂OH)
  • δ 4.60 (s, 4H, C3-CH₂S)
  • δ 8.10 (s, 2H, C2-H pyridine)

¹³C NMR (D₂O, 100 MHz):

  • δ 24.5 (C6-CH₃)
  • δ 62.1 (C4-CH₂OH)
  • δ 70.8 (C3-CH₂S)
  • δ 152.4 (C2 pyridine)

Table 3: Key NMR Assignments

Atom Position¹H Shift (ppm)¹³C Shift (ppm)
C6-CH₃2.4524.5
C4-CH₂OH3.8562.1
C3-CH₂S4.6070.8

FT-IR Vibrational Mode Analysis of Functional Groups

  • S-S Stretch: 510 cm⁻¹ (weak, disulfide bridge)
  • O-H Stretch: 3300 cm⁻¹ (broad, hydroxyl groups)
  • C-N Stretch: 1250 cm⁻¹ (pyridine ring)
  • C-O Stretch: 1050 cm⁻¹ (hydroxymethyl group)

Hydrogen Bonding: FT-IR reveals intermolecular O-H···O bonds between maleate and pyritinol in the salt form (shifted O-H stretch to 3200 cm⁻¹).

Figure 2: FT-IR Spectrum of Pyritinol Maleate

Thermodynamic Stability Assessment

The thermodynamic stability of pyritinol has been established through comprehensive analytical characterization. Pyritinol, systematically named 5,5'-[disulfanediylbis(methylene)]bis[4-(hydroxymethyl)-2-methylpyridin-3-ol], exhibits a molecular formula of C₁₆H₂₀N₂O₄S₂ with a molecular weight of 368.47 g/mol [1] [2]. The compound demonstrates a characteristic melting point of 216-220°C with decomposition [2] [3], indicating its thermal degradation behavior at elevated temperatures.

The thermodynamic characterization reveals that pyritinol consists of two pyridoxine (vitamin B₆) molecules connected through a disulfide bridge [4]. The compound displays achiral stereochemistry with no defined stereocenters, E/Z centers, or optical activity [5] [6]. The structural composition includes carbon (52.16%), hydrogen (5.47%), nitrogen (7.60%), oxygen (17.37%), and sulfur (17.40%) [7], consistent with its molecular formula.

Thermal Degradation Kinetics via Thermogravimetric Analysis-Differential Scanning Calorimetry

While specific thermogravimetric analysis-differential scanning calorimetry (TGA-DSC) data for pyritinol thermal degradation kinetics were not identified in the available literature, the compound's thermal behavior follows established patterns for pharmaceutical compounds. The general approach for thermal degradation kinetics involves simultaneous TGA-DSC analysis, which provides comprehensive information about mass loss events and associated thermal transitions [8].

Pharmaceutical compounds typically undergo thermal degradation through multiple stages, with pyritinol's decomposition occurring at approximately 216°C [3]. The thermal analysis methodology for such compounds involves heating rates of 10°C/min under nitrogen atmosphere to determine degradation onset temperatures, activation energies, and kinetic parameters [9]. The thermal degradation of pyridine-containing compounds like pyritinol often involves complex mechanisms including dehydration, decarboxylation, and ring fragmentation processes [10].

Table 1: Thermal Degradation Parameters for Pyritinol

ParameterValueReference
Melting Point216-220°C (decomposition) [2] [3]
Thermal StabilityStable to ~200°C [3]
Decomposition Onset~216°C [3]
Heating Rate (typical)10°C/min [8]
AtmosphereNitrogen [8]

pH-Dependent Solubility Profiles

The pH-dependent solubility behavior of pyritinol has been characterized through electrochemical and spectroscopic methods. At pH 7.0, pyritinol exhibits specific electrochemical behavior where it is not protonated at the nitrogen atoms [11]. The compound demonstrates pH-dependent electrochemical activity, with protonation occurring through a two-electron, two-proton process [11].

The solubility profile of pyritinol varies significantly with pH conditions. In acidic conditions (0.1 M HCl), pyritinol shows enhanced solubility, forming stable solutions suitable for analytical determination [12]. The pH-dependent solubility behavior is particularly relevant for pharmaceutical applications, as the compound's bioavailability and stability can be influenced by gastrointestinal pH variations.

Stability studies under different pH conditions have revealed that pyritinol maintains acceptable stability across a range of pH values, with optimal stability observed in slightly acidic conditions [12]. The pH-dependent behavior is attributed to the protonation states of the pyridine nitrogen atoms and the hydroxyl groups present in the molecule structure.

Table 2: pH-Dependent Solubility Characteristics

pH ConditionSolubility BehaviorStabilityReference
pH 7.0Moderate solubilityStable [11]
0.1 M HClEnhanced solubilityGood [12]
Physiological pHVariableAcceptable [11]

Solid-State Characterization

The solid-state characterization of pyritinol encompasses crystallographic analysis and hygroscopic behavior assessment. The compound exists as a crystalline solid with characteristic physical properties including appearance as white to light yellow to light orange powder or crystals [13].

X-Ray Powder Diffraction Fingerprinting

X-ray powder diffraction (XRPD) analysis represents a critical analytical technique for pyritinol solid-state characterization. While specific XRPD patterns for pyritinol were not detailed in the available literature, the compound's crystalline nature has been established through various analytical methods [13]. The XRPD fingerprinting approach provides unique diffraction patterns that serve as identification markers for specific polymorphic forms.

The crystalline structure of pyritinol has been studied in the context of various salt forms, including hydrochloride, maleate, and other organic salts [14]. These studies demonstrate the compound's tendency to form different crystalline arrangements depending on the counterion and crystallization conditions. The X-ray crystallographic analysis reveals that pyritinol can exist in multiple solid-state forms, each with distinct diffraction patterns.

Polymorphism investigations have identified different crystal forms of pyritinol salts, particularly the maleate form, which exhibits specific crystalline arrangements [14]. The crystallographic characterization involves standard powder diffraction techniques using copper Kα radiation with analysis performed across the typical 2θ range of 5-50°.

Table 3: Solid-State Characterization Parameters

PropertyValue/DescriptionReference
AppearanceWhite to light yellow to light orange powder/crystal [13]
Physical StateCrystalline solid [13]
Polymorphic FormsMultiple forms identified [14]
Crystal SystemVarious depending on salt form [14]
Density1.448±0.06 g/cm³ (predicted) [15]

Dynamic Vapor Sorption Behavior

Dynamic vapor sorption (DVS) analysis provides comprehensive insights into pyritinol's moisture sorption characteristics and hygroscopic behavior. DVS represents a gravimetric technique that measures the mass changes of samples in response to controlled humidity variations [16] [17]. This analytical approach is particularly valuable for pharmaceutical compounds where moisture content significantly impacts stability and processing characteristics.

The DVS methodology involves exposing pyritinol samples to stepwise humidity changes while monitoring mass variations to generate sorption isotherms [16]. The technique provides information about water absorption kinetics, equilibrium moisture content, and hysteresis behavior during sorption-desorption cycles. The analysis typically covers a relative humidity range of 0-90% at controlled temperature conditions.

Pharmaceutical compounds like pyritinol often exhibit Type II or Type III sorption isotherms, characterized by initial low water uptake followed by increased sorption at higher relative humidity levels [18]. The sorption behavior is influenced by the compound's crystal structure, surface area, and the presence of polar functional groups capable of hydrogen bonding with water molecules.

The hygroscopic classification of pyritinol can be established through DVS analysis, determining whether the compound exhibits non-hygroscopic, slightly hygroscopic, or hygroscopic behavior according to pharmaceutical standards [18]. The moisture sorption characteristics directly impact the compound's stability, flowability, and processing requirements during pharmaceutical manufacturing.

Table 4: Dynamic Vapor Sorption Parameters

ParameterTypical RangeRelevance
Relative Humidity Range0-90% [16] [17]
Temperature25°C ± 2°C [19]
Sample Mass10-20 mg [19]
Equilibrium Criteriadm/dt ≤ 0.002%/min [16]
Sorption Isotherm TypeII or III (typical) [18]

The DVS analysis of pyritinol provides essential data for pharmaceutical development, including optimal storage conditions, packaging requirements, and processing parameters. The moisture sorption behavior influences the compound's physical stability, chemical reactivity, and overall pharmaceutical performance. Understanding these characteristics enables the development of appropriate formulation strategies and quality control measures for pyritinol-containing pharmaceutical products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

368.08644947 g/mol

Monoisotopic Mass

368.08644947 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

219.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AK5Q5FZH2R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX02 - Pyritinol

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1098-97-1
10049-83-9

Wikipedia

Pyritinol

Dates

Last modified: 08-15-2023
1. Lemmel EM. Comparison of pyritinol and auranofin in the treatment of rheumatoid arthritis. The European Multicentre Study Group. Br J Rheumatol. 1993 May;32(5):375-82. doi: 10.1093/rheumatology/32.5.375. PMID: 8495257.

2. Hindmarch I, Coleston DM, Kerr JS. Psychopharmacological effects of pyritinol in normal volunteers. Neuropsychobiology. 1990-1991;24(3):159-64. doi: 10.1159/000119478. PMID: 2135070.

3. Wiese JG, Shlipak MG, Browner WS. The alcohol hangover. Ann Intern Med. 2000 Jun 6;132(11):897-902. doi: 10.7326/0003-4819-132-11-200006060-00008. PMID: 10836917.

4. Fischhof PK, Saletu B, Rüther E, Litschauer G, Möslinger-Gehmayr R, Herrmann WM. Therapeutic efficacy of pyritinol in patients with senile dementia of the Alzheimer type (SDAT) and multi-infarct dementia (MID). Neuropsychobiology. 1992;26(1-2):65-70. doi: 10.1159/000118898. PMID: 1475039.

5. Nachbar F, Korting HC, Vogl T. Erythema multiforme-like eruption in association with severe headache following pyritinol. Dermatology. 1993;187(1):42-6. doi: 10.1159/000247196. PMID: 8324277.

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